N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine (contains approx 35per cent Ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

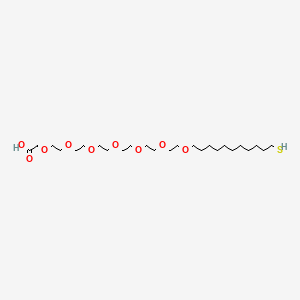

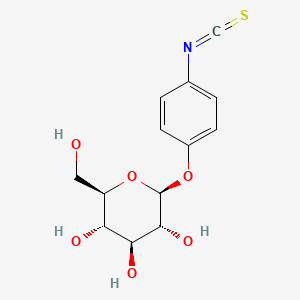

N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine is a specialty product used for proteomics research . It has a molecular formula of C20H30N2O8 and a molecular weight of 426.46 . This compound is used in the preparation of sugar-specific antibodies using liposomes .

Molecular Structure Analysis

The molecular structure of N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine is represented by the formula C20H30N2O8 . Unfortunately, the specific structural details or diagrams are not provided in the available resources.

Chemical Reactions Analysis

The specific chemical reactions involving N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine are not detailed in the available resources. It is known to be used in the preparation of sugar-specific antibodies using liposomes .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine are not detailed in the available resources. It has a molecular formula of C20H30N2O8 and a molecular weight of 426.46 .

Applications De Recherche Scientifique

Glycoaminoacid and Glycopeptide Synthesis

The compound has been explored for its utility in the regioselective synthesis of beta-N-linked glycoaminoacids and glycopeptides. This process involves the acylation of tetra-O-pivaloyl-beta-D-galactopyranosylamine with N-(Cbz or Fmoc-alpha-aminoacyl) benzotriazoles under microwave irradiation. Such synthesis yields beta-N-glycoaminoacids and a glycosylated asparagine building block, facilitating the formation of beta-N-glycodipeptides through regiospecific beta-N-linkage. This method's efficiency is demonstrated through high yields and the establishment of regioselectivity confirmed by NMR techniques (Katritzky, Narindoshvili, Draghici, & Angrish, 2008).

Enzyme Inhibition Studies

N-substituted derivatives of the compound have shown significant glycosidase inhibitory activity. Chemical modification of carba-beta-DL-fucopyranosylamine generated derivatives demonstrating strong inhibition of beta-galactosidase and beta-glucosidase. This suggests the potential of 6-deoxy-5a-carba-beta-D-galactopyranosylamine as a lead compound for designing new carba sugar-type beta-galactosidase inhibitors, indicating a promising area of research in developing therapeutic agents (Ogawa, Fujieda, Sakata, Ishizaki, Hisamatsu, & Okazaki, 2003).

Polymers and Copolymers Synthesis

The compound has been utilized in the synthesis of amphiphilic and degradable copolymers, such as poly(epsilon-caprolactone)-g-poly(L-lysine) copolymers. These copolymers, synthesized through grafting methods applied to a macropolycarbanionic PCL derivative, are notable for their water solubility and the formation of nanometric micelle-like objects in distilled water. Their innovative properties and synthesis methodologies indicate their potential for biomedical applications, including drug delivery systems (Nottelet, El Ghzaoui, Coudane, & Vert, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O8/c23-11-14-16(25)17(26)18(27)19(30-14)22-15(24)9-5-2-6-10-21-20(28)29-12-13-7-3-1-4-8-13/h1,3-4,7-8,14,16-19,23,25-27H,2,5-6,9-12H2,(H,21,28)(H,22,24)/t14?,16-,17-,18?,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKGECJVSSEXFG-FLYLVDQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747124 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-alpha-L-erythro-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate | |

CAS RN |

38822-58-1 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-alpha-L-erythro-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)